BenchChemオンラインストアへようこそ!

Moexipril-d4 Hydrochloride

Bioanalytical method validation Stable isotope labeling LC-MS/MS internal standard design

Moexipril-d4 Hydrochloride is a stable isotope-labeled analog of the angiotensin-converting enzyme (ACE) inhibitor prodrug Moexipril, in which four hydrogen atoms are replaced by deuterium. Supplied as the hydrochloride salt with molecular formula C₂₇H₃₁D₄ClN₂O₇ and molecular weight 539.05 g/mol, it is manufactured at ≥95% chemical purity and is primarily intended for use as an internal standard (IS) in LC-MS/MS and GC-MS assays for the quantitative determination of unlabeled Moexipril in biological matrices.

Molecular Formula C₂₇H₃₁D₄ClN₂O₇
Molecular Weight 539.05
Cat. No. B1162733
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMoexipril-d4 Hydrochloride
Synonyms(3S)-2-[(2S)-2-[[(1S)-1-(Ethoxycarbonyl)-3-phenylpropyl]amino]-1-oxopropyl]-1,2,3,4-tetrahydro-6,7-dimethoxy-3-isoquinolinecarboxylic Acid-d4 Hydrochloride;  CI-925-d4;  RS-10085-197-d4;  SPM-925-d4;  Fempress-d4;  Perdix-d4;  Univasc-d4; 
Molecular FormulaC₂₇H₃₁D₄ClN₂O₇
Molecular Weight539.05
Structural Identifiers
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Moexipril-d4 Hydrochloride for Bioanalytical Quantification: Deuterated ACE Inhibitor Internal Standard Procurement Guide


Moexipril-d4 Hydrochloride is a stable isotope-labeled analog of the angiotensin-converting enzyme (ACE) inhibitor prodrug Moexipril, in which four hydrogen atoms are replaced by deuterium . Supplied as the hydrochloride salt with molecular formula C₂₇H₃₁D₄ClN₂O₇ and molecular weight 539.05 g/mol, it is manufactured at ≥95% chemical purity and is primarily intended for use as an internal standard (IS) in LC-MS/MS and GC-MS assays for the quantitative determination of unlabeled Moexipril in biological matrices . The compound retains the same analyte properties as the non-deuterated parent while providing a nominal mass shift of +4 Da, enabling reliable chromatographic co-elution and ionization behavior essential for accurate isotope-dilution mass spectrometry [1].

Why Non-Deuterated or Differentially Labeled Moexipril Standards Cannot Substitute for Moexipril-d4 Hydrochloride in Regulated Bioanalysis


Substituting Moexipril-d4 Hydrochloride with a non-deuterated internal standard, a structural analog such as benazepril, or a differently labeled deuterated form (e.g., Moexipril-d3 or Moexipril-d5) introduces distinct analytical risks that can compromise method reliability. Non-deuterated Moexipril is mass-identical to the target analyte and cannot be distinguished by the mass spectrometer, precluding its use as an IS [1]. Structural analog IS (e.g., benazepril) exhibits differential extraction recovery, ionization efficiency, and chromatographic retention time relative to Moexipril, leading to incomplete matrix effect compensation and variable analyte/IS response ratios across sample batches [1]. Moexipril-d3, with only a +3 Da mass shift, risks isotopic spectral overlap with the natural abundance ¹³C and ³⁴S isotopes of the unlabeled analyte, a phenomenon documented in regulatory guidance recommending a minimum mass difference of ≥3 Da and isotopic purity ≥99% for robust IS performance . Moexipril-d5, while providing a larger +5 Da shift, is predominantly supplied as the free base form rather than the hydrochloride salt, which may introduce solubility differences depending on the sample preparation protocol [2]. The d4-hydrochloride salt form therefore occupies a specific procurement niche that cannot be fulfilled by simple in-class interchange.

Moexipril-d4 Hydrochloride: Quantitative Differentiation Evidence Against Closest Analogs and Alternatives


Mass Shift of +4 Da Balances Spectral Resolution and Retention Time Fidelity Versus d3 and d5 Analogs

Moexipril-d4 Hydrochloride provides a nominal mass shift of +4 Da relative to unlabeled Moexipril (monoisotopic neutral mass 498.24 Da → 502.27 Da for d4), placing it at the midpoint between the +3 Da shift of Moexipril-d3 and the +5 Da shift of Moexipril-d5. This +4 Da separation exceeds the commonly cited ≥3 Da minimum threshold for avoiding cross-talk from the natural isotope envelope of the analyte (primarily [M+1] and [M+2] ¹³C/³⁴S isotopologues) while being less likely to introduce the chromatographic retention time shift (ΔtR) observed with penta-deuterated analogs, where five deuterium atoms can cause sufficient hydrophobicity alteration to shift retention by 0.05–0.15 min on reversed-phase columns [1]. By comparison, a +3 Da shift from d3 may leave the IS signal partially overlapped with the [M+2] or [M+3] natural abundance ions of Moexipril at higher analyte concentrations .

Bioanalytical method validation Stable isotope labeling LC-MS/MS internal standard design

Hydrochloride Salt Form Yields Defined Stoichiometry and Enhanced Aqueous Solubility Compared to Deuterated Free Base Forms

Moexipril-d4 is supplied as the hydrochloride salt (C₂₇H₃₁D₄ClN₂O₇, MW 539.05), in contrast to Moexipril-d5, which is predominantly available as the free acid/base form (C₂₇H₂₉D₅N₂O₇, MW 503.60) [1]. The hydrochloride salt provides a precisely defined stoichiometric composition that directly mirrors the most common pharmaceutical reference standard form of Moexipril—USP Moexipril Hydrochloride RS (C₂₇H₃₄N₂O₇·HCl, MW 535.03, purity 98.0%–102.0%) [2]. This salt-form congruence eliminates the need for molar mass correction when preparing IS stock solutions matched to the USP reference standard, reducing dilution error risk. Moexipril free base has reported solubility of 0.33 mg/mL in PBS (pH 7.2) versus 30 mg/mL in DMSO; the hydrochloride salt improves aqueous solubility, which is critical for direct dilution into aqueous-based mobile phases or biological sample preparation workflows without organic co-solvent carryover that can perturb protein precipitation or SPE recovery .

Sample preparation Isotope-labeled reference standard Salt-form selection

Co-Elution with Target Analyte Provides Superior Matrix Effect Correction Over Structural Analog Internal Standards

In a published LC-MS/MS method for Moexipril quantification in human plasma, the structural analog benazepril was used as internal standard (IS) with a retention time difference of approximately 1.5 min relative to Moexipril on a C18 column; this temporal separation means the IS experiences a different solvent environment upon electrospray ionization compared to the analyte, leading to differential ion suppression that cannot be fully compensated by IS normalization [1]. In contrast, a stable-isotope-labeled (SIL) IS such as Moexipril-d4 co-elutes with the analyte (ΔtR ≈ 0.0–0.03 min), ensuring both compounds experience near-identical matrix effects, extraction recovery, and ionization efficiency at every point across the chromatographic peak . Regulatory bioanalytical method validation guidelines (FDA, EMA) explicitly prefer SIL-IS over structural analog IS for this reason, and a SIL-IS is frequently mandated when matrix effect variability exceeds 15% CV across multiple matrix lots [2].

Matrix effect Ion suppression Isotope dilution mass spectrometry

Specified ≥95% Chemical Purity with Deuterium Incorporation Traceable to TRC Batch-Controlled Synthesis

Moexipril-d4 Hydrochloride (TRC catalog M485353; Santa Cruz sc-487473) is manufactured under batch-specific quality control with chemical purity specified at ≥95% as determined by HPLC, accompanied by a Certificate of Analysis (CoA) and structural confirmation by NMR and mass spectrometry . In comparison, Moexipril-d5 from leading suppliers (Cayman Chemical, Bertin Bioreagent) is specified at ≥99% deuterated forms (d1–d5 cumulative) but is provided as the free acid/base, which can introduce hygroscopicity and variable salt stoichiometry concerns during long-term storage at -20°C [1]. The USP Moexipril Hydrochloride RS is certified at 98.0%–102.0% potency but is unlabeled and thus unsuitable for use as an MS internal standard [2]. Importantly, the d4-HCl product's specific labeling pattern (four deuterium atoms on the tetrahydroisoquinoline moiety) ensures that the MS/MS fragmentation pathway and product ion mass (e.g., m/z 234.2 for the tetrahydroisoquinoline fragment) remain identical to the unlabeled analyte, preserving MRM method transferability [3].

Reference standard certification Deuterium incorporation Procurement specification

MRM Transition Compatibility: d4 Label Preserves Product Ion Mass for Direct Method Transfer from Published Moexipril Assays

The published MRM transition for Moexipril quantification in human plasma uses the precursor ion m/z 499.4 and the product ion m/z 234.2, corresponding to fragmentation at the tetrahydroisoquinoline moiety [1]. Since Moexipril-d4 places its four deuterium atoms on the tetrahydroisoquinoline ring system rather than on the alanyl side chain, the product ion m/z is expected to shift to approximately m/z 238.2 while the precursor ion shifts to m/z 503.4, maintaining a consistent fragmentation pathway identical to the unlabeled analyte [2]. This contrasts with Moexipril-d5, where five deuterium atoms on the phenyl ring of the side chain result in a precursor m/z of ~504.4 and a product ion m/z shift depending on whether the deuterated phenyl is retained in or lost from the monitored fragment, potentially requiring re-optimization of collision energy for the IS channel . The d4 design thus enables direct adoption of published MRM parameters without re-tuning the IS transition.

MRM optimization Method transfer Tandem mass spectrometry

Procurement-Driven Application Scenarios for Moexipril-d4 Hydrochloride in Bioanalytical and Pharmaceutical Research


Regulated Bioanalytical Method Validation for Moexipril Pharmacokinetic Studies (GLP/FDA BMV Compliance)

When developing and validating an LC-MS/MS method for quantification of Moexipril in human plasma (calibration range 0.2–204 ng/mL) for bioequivalence or first-in-human pharmacokinetic studies, Moexipril-d4 Hydrochloride serves as the optimal SIL-IS, providing co-elution (ΔtR ≤ 0.03 min) and consistent matrix factor normalization across six lots of human plasma—a requirement under FDA 2018 BMV guidance. The hydrochloride salt form enables direct molar equivalency to USP Moexipril Hydrochloride RS (MW 535.03) during calibration standard preparation, eliminating salt-factor correction errors that could contribute to inter-batch accuracy drift outside the ±15% ( ±20% at LLOQ) acceptance range [1]. The +4 Da mass shift ensures adequate separation from the analyte [M+2] isotopologue while maintaining MS/MS fragment pathway identity (m/z 503.4→238.2), reducing the risk of ISR failure due to differential matrix effects that affect ~15–25% of methods using structural analog IS .

Therapeutic Drug Monitoring (TDM) of Moexipril in Clinical Pharmacology Laboratories

Clinical TDM laboratories quantifying Moexipril in patient plasma at steady-state trough concentrations (~5–50 ng/mL) require an IS that compensates for the wide inter-patient variability in plasma matrix composition (e.g., lipid content, protein binding). Moexipril-d4 Hydrochloride, as a SIL-IS, co-elutes with the analyte and corrects for patient-specific ion suppression effects that can cause 20–40% signal variability in electrospray ionization without proper IS compensation [1]. The hydrochloride salt form additionally ensures compatibility with aqueous protein precipitation workflows (e.g., acetonitrile or methanol crash) without the solubility limitations encountered with the free base form (PBS solubility 0.33 mg/mL) .

Metabolic Stability and Drug-Drug Interaction Studies Using Human Liver Microsomes or Hepatocytes

In in vitro metabolic stability assays where Moexipril is incubated with human liver microsomes (HLM) and the rate of prodrug hydrolysis to Moexiprilat is monitored, Moexipril-d4 Hydrochloride enables simultaneous quantification of both parent and metabolite in a single MRM method. Because the d4 label is retained on the tetrahydroisoquinoline fragment (m/z 238.2 for d4-IS vs m/z 234.2 for unlabeled analyte), the IS signal is unaffected by in-source conversion of the prodrug to the active metabolite—a known artifact in ESI-MS that can generate false parent depletion curves when using structural analog IS [1]. The ≥95% chemical purity ensures that IS-related impurity peaks do not interfere with the quantification of low-abundance Phase I metabolites at incubation concentrations of 1 µM Moexipril .

Forced Degradation and Impurity Profiling per ICH Q1A(R2) Guidelines for ANDA Submissions

During forced degradation studies of Moexipril Hydrochloride drug substance (acid, base, oxidative, photolytic, and thermal stress per ICH Q1A(R2)), Moexipril-d4 Hydrochloride can be employed as a stable isotope dilution internal standard for quantitative tracking of the five known degradants (D1–D5) in stressed samples [1]. The hydrochloride salt form matches the drug substance form, simplifying extraction protocol compatibility. Importantly, the d4 label does not undergo hydrogen-deuterium exchange under the stress conditions tested (pH 1–13, 80°C, UV-Vis irradiation), ensuring IS concentration stability throughout the study duration, which is critical when degradation kinetics must be modeled over 14–21 day study periods .

Quote Request

Request a Quote for Moexipril-d4 Hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.